3,5-di-tert-butyl-4-hydroxybenzamide
Overview
Description
3,5-di-tert-butyl-4-hydroxybenzamide is an organic compound with the molecular formula C15H23NO2. It is known for its antioxidant properties and is used in various scientific and industrial applications. The compound is characterized by the presence of two tert-butyl groups and a hydroxyl group attached to a benzene ring, along with an amide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-di-tert-butyl-4-hydroxybenzamide can be synthesized through several methods. One common approach involves the reaction of 3,5-ditert-butyl-4-hydroxybenzoic acid with ammonia or an amine under appropriate conditions to form the amide bond. The reaction typically requires a dehydrating agent such as thionyl chloride or carbodiimide to facilitate the formation of the amide linkage .
Industrial Production Methods
In industrial settings, the production of 3,5-ditert-butyl-4-hydroxybenzamide often involves large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and continuous flow systems can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3,5-di-tert-butyl-4-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, amines, and substituted benzamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3,5-di-tert-butyl-4-hydroxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as an antioxidant in polymer chemistry to prevent degradation of materials.
Biology: The compound is studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Research is ongoing to explore its use as a therapeutic agent for diseases related to oxidative damage.
Industry: It is used in the production of stabilizers for plastics and other materials
Mechanism of Action
The mechanism of action of 3,5-ditert-butyl-4-hydroxybenzamide involves its antioxidant properties. The compound can donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage. It interacts with molecular targets such as reactive oxygen species and lipid peroxides, thereby protecting cells and materials from oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Ditert-butyl-4-hydroxybenzaldehyde
- 3,5-Ditert-butyl-4-hydroxybenzoic acid
- 2,6-Ditert-butyl-4-methylphenol
Uniqueness
Compared to similar compounds, 3,5-ditert-butyl-4-hydroxybenzamide is unique due to its amide functional group, which imparts different chemical properties and reactivity. This makes it particularly useful in applications where both antioxidant properties and amide functionality are desired .
Properties
IUPAC Name |
3,5-ditert-butyl-4-hydroxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-14(2,3)10-7-9(13(16)18)8-11(12(10)17)15(4,5)6/h7-8,17H,1-6H3,(H2,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGZQOKRGJUFPQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.